molecular formula C11H11F3N2O2 B2525592 Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034249-76-6

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2525592
M. Wt: 260.216
InChI Key: LYWBVHBRFISLNB-UHFFFAOYSA-N
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Description

The compound "Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone" is a chemical entity that appears to be a derivative of pyridine and azetidine with a trifluoroethoxy group and a ketone functionality. This structure suggests that it could be a part of a class of compounds that are of interest in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine and pyrrolizidine systems has been demonstrated through various methodologies. For instance, the aza-Payne rearrangement of 2,3-aziridin-1-ols has been used to efficiently prepare pyrrolidines with complete stereochemical fidelity . This method involves the formation of epoxy amines under basic conditions, followed by nucleophilic attack by a ylide to form a bis-anion, which then undergoes a 5-exo-tet ring-closure to yield the pyrrolidine. Similarly, the synthesis of highly functionalized pyrrolizidine systems has been achieved via rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides . This process involves selective bond cleavage and rearrangement to afford bi- and tricyclic systems. These methodologies could potentially be adapted for the synthesis of the compound , considering its azetidine and pyridine components.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit the characteristic features of pyridine and azetidine rings. The pyridine ring contributes to the aromaticity and electronic properties of the molecule, while the azetidine ring introduces strain and reactivity due to its four-membered ring structure. The presence of the trifluoroethoxy group would add to the molecule's lipophilicity and could influence its electronic properties due to the electron-withdrawing nature of the trifluoromethyl group.

Chemical Reactions Analysis

Compounds similar to "Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone" may participate in various chemical reactions. For example, 3-hydroxy-4-pyridones have been used to generate 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition with electron-deficient alkenes to form azabicyclo[3.2.1]octane moieties . This suggests that the ketone functionality in the compound could potentially be involved in the formation of ylides, which are intermediates in cycloaddition reactions, leading to the synthesis of complex bicyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The trifluoroethoxy group would likely increase the compound's volatility and decrease its polarity compared to non-fluorinated analogs. The ketone functionality could engage in hydrogen bonding and could be reactive towards nucleophiles. The aromatic pyridine ring might contribute to the compound's UV absorption properties, making it detectable by UV-Vis spectroscopy. The overall molecular architecture, including the strained azetidine ring, would affect the compound's reactivity and stability.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone derivatives have been synthesized and evaluated for their biological activities. One study discusses the synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone, showcasing potential antidepressant and nootropic agents. Compounds with specific substitutions on the aryl ring demonstrated significant antidepressant and nootropic activities, indicating the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).

Metabolic Studies

Another area of research involves the metabolism and pharmacokinetics of related compounds, such as dipeptidyl peptidase IV inhibitors, which have advanced to phase 3 for treating type 2 diabetes. These studies provide insights into the compounds' metabolic pathways and elimination processes, which are critical for drug development (Sharma et al., 2012).

Catalytic Applications

Compounds related to Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone have found applications as catalysts in chemical reactions. For instance, zinc complexes with multidentate nitrogen ligands have been synthesized, demonstrating their utility in aldol reactions. These complexes mimic the active site of zinc-dependent class II aldolases, highlighting their significance in mimicking enzymatic catalysis (Darbre et al., 2002).

Antimicrobial and Antifungal Activities

Research has also focused on the synthesis and evaluation of compounds for antimicrobial and antifungal activities. Derivatives of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone and similar structures have been synthesized and tested against various bacterial and fungal strains. Some compounds have shown promising results, comparable to standard drugs, underscoring their potential in developing new antibacterial and antifungal agents (Kumar et al., 2012).

properties

IUPAC Name

pyridin-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-8-5-16(6-8)10(17)9-3-1-2-4-15-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWBVHBRFISLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

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